molecular formula C7H5ClF2N2O B14079733 2-(difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride

2-(difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride

Cat. No.: B14079733
M. Wt: 206.58 g/mol
InChI Key: ZBRROJVWLMWHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride (molecular formula: C₇H₅ClF₂N₂O) is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position, an N-hydroxycarbonimidoyl chloride moiety at the 4-position, and a reactive chloride substituent. This compound’s unique structure combines fluorine’s electron-withdrawing effects with the reactivity of the carbonimidoyl chloride group, making it a candidate for pharmaceutical and agrochemical applications. Its molecular weight is approximately 218.58 g/mol, and its reactivity is influenced by the chlorine atom’s electrophilicity and the difluoromethyl group’s steric and electronic properties .

Properties

IUPAC Name

2-(difluoromethyl)-N-hydroxypyridine-4-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-6(12-13)4-1-2-11-5(3-4)7(9)10/h1-3,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRROJVWLMWHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1C(=NO)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethylated derivatives, which can be further functionalized for various applications .

Scientific Research Applications

2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-N-hydroxyisonicotinimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physical Property Comparisons

The following table summarizes key structural and physical properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(Difluoromethyl)-N-hydroxypyridine-4-carbonimidoyl chloride C₇H₅ClF₂N₂O 218.58 -CF₂H, -N-OH-C(=NH)Cl High reactivity due to Cl; moderate lipophilicity
2-(Trifluoromethyl)pyridine-4-carbonyl chloride () C₇H₃ClF₃NO 217.55 -CF₃, -COCl Stronger electron-withdrawing effect from -CF₃; higher stability
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine () C₁₆H₁₂ClN₃ 281.74 -Cl, -NH₂, substituted phenyl Higher melting point (268–287°C); lower reactivity
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide () C₁₀H₁₃IN₂O₂ 344.13 -I, -OH, pivalamide Polar due to -OH; iodine enhances steric bulk

Key Observations :

  • Fluorination Effects : The difluoromethyl group (-CF₂H) in the target compound balances lipophilicity and metabolic stability compared to the stronger electron-withdrawing -CF₃ group in ’s analog .
  • Reactivity: The carbonimidoyl chloride (-C(=NH)Cl) group is more reactive than carbonyl chloride (-COCl) or amino (-NH₂) groups, enabling nucleophilic substitutions or condensations .
  • Melting Points : Compounds with bulky substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) due to enhanced crystallinity, whereas the target compound’s melting point is likely lower .
Agrochemical Inhibitors ()

The European patent () lists analogs like A.3.32–A.3.39 , which share the 2-(difluoromethyl)pyridine scaffold but differ in the carboxamide substituents. For example:

  • A.3.32 : 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide.
  • A.3.35 : 2-(Difluoromethyl)-N-[(3R)-3-ethyl-1,1-dimethylindan-4-yl]pyridine-3-carboxamide.

Comparison with Target Compound :

  • Functional Groups : The target compound’s carbonimidoyl chloride (-C(=NH)Cl) offers distinct reactivity compared to carboxamides (-CONHR), enabling covalent binding or further derivatization.
  • Bioactivity : Carboxamide derivatives in act as Complex II inhibitors in fungicides, suggesting the difluoromethyl-pyridine core is critical for target engagement. The target compound’s chloride may enhance binding to cysteine residues or other nucleophilic sites in enzymes .
Fluorinated Pharmaceuticals ()

Fluorine’s role in improving bioavailability and metabolic stability is well-documented:

  • Metabolic Stability: The -CF₂H group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs, similar to fluconazole and other fluorinated drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.